

Independent Validation of CG-806 (Aprotinib) Findings: A Comparative Guide

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Compound of Interest

Compound Name: CG-806

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This guide provides an objective comparison of the multi-kinase inhibitor **CG-806** (aprotinib) with other targeted therapies, based on published preclinical findings. The data herein is summarized from independent research to offer a clear perspective on its mechanism of action and anti-cancer activity.

Executive Summary

CG-806 is a potent oral inhibitor of FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases (AURK).^{[1][2][3][4]} Preclinical studies have demonstrated its superior efficacy in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) models compared to other approved inhibitors.^{[3][5]} Notably, **CG-806** overcomes resistance mechanisms associated with current FLT3 inhibitors and demonstrates a distinct mechanism of action depending on the FLT3 mutational status of cancer cells.^{[1][3][6]}

Data Presentation

Table 1: Comparative In Vitro Anti-Leukemia Activity of CG-806

This table summarizes the half-maximal inhibitory concentrations (IC50) of **CG-806** in various AML cell lines and compares them to other FLT3 inhibitors.

Cell Line	FLT3 Status	CG-806 IC50 (nM)	Quizartinib IC50 (nM)	Gilteritinib IC50 (nM)	Midostaurin IC50 (nM)
MOLM-14	FLT3-ITD	~1	>1	~1	>10
MV4-11	FLT3-ITD	~1	>1	~1	>10
Ba/F3-FLT3- ITD	FLT3-ITD	<1	~1	Not Reported	Not Reported
Ba/F3- ITD/D835Y	FLT3- ITD+TKD	~1	>10	~1	Not Reported
THP-1	FLT3-WT	~5	>1000	>1000	>1000

Data synthesized from multiple preclinical studies.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 2: Comparative Efficacy of CG-806 and Ibrutinib in Mantle Cell Lymphoma (MCL)

Cell Line	Ibrutinib Resistance	CG-806 IC50 (nM)	Ibrutinib IC50 (nM)
Mino	Parental	<100	<100
Mino-R	Ibrutinib-resistant	<100	>1000
JeKo-1	Parental	<100	<100
Z-138	Parental	<100	<100

Data shows that **CG-806** retains potency in ibrutinib-resistant MCL cell lines.[\[7\]](#)

Experimental Protocols

Cell Proliferation Assay

Cell proliferation was assessed using a colorimetric tetrazolium-based assay. Cells were seeded in 96-well plates and treated with varying concentrations of **CG-806** or other inhibitors for 48-72 hours. The absorbance, proportional to the number of viable cells, was measured using a microplate reader.[\[1\]](#)[\[7\]](#)

Apoptosis Assay

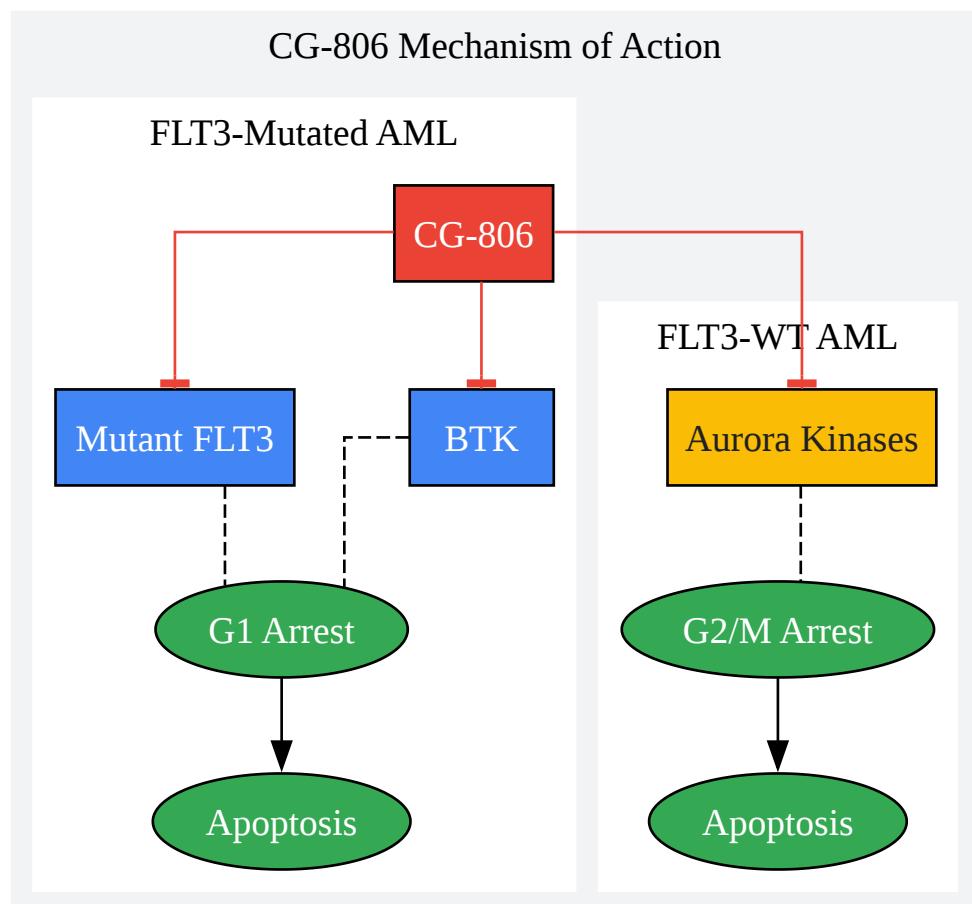
Apoptosis was determined by Annexin-V-FITC and propidium iodide (PI) staining followed by flow cytometry. Cells were treated with the indicated doses of drugs for 24-48 hours, then harvested, washed, and stained with Annexin-V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was quantified.[1][7]

Immunoblotting

Cells were treated with drugs for the indicated times, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-BTK, p-FLT3, p-AURK, Mcl-1, Bcl-xL). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[2][7]

Mandatory Visualizations

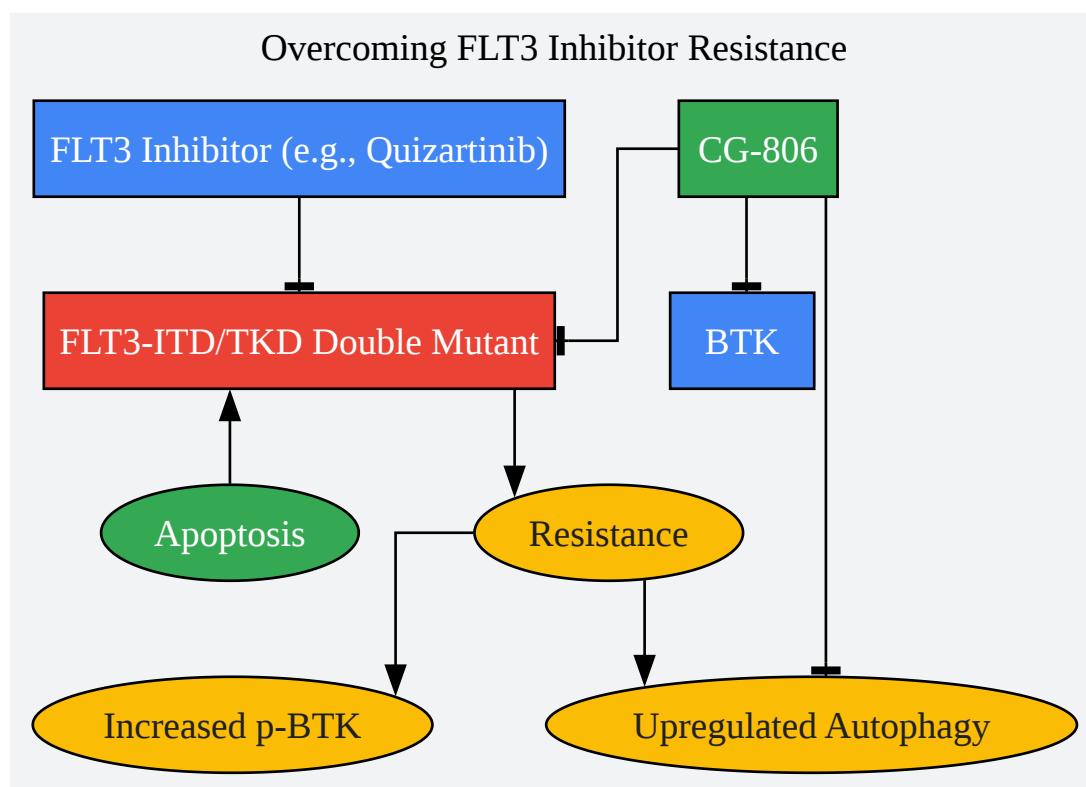
Signaling Pathways and Experimental Workflows



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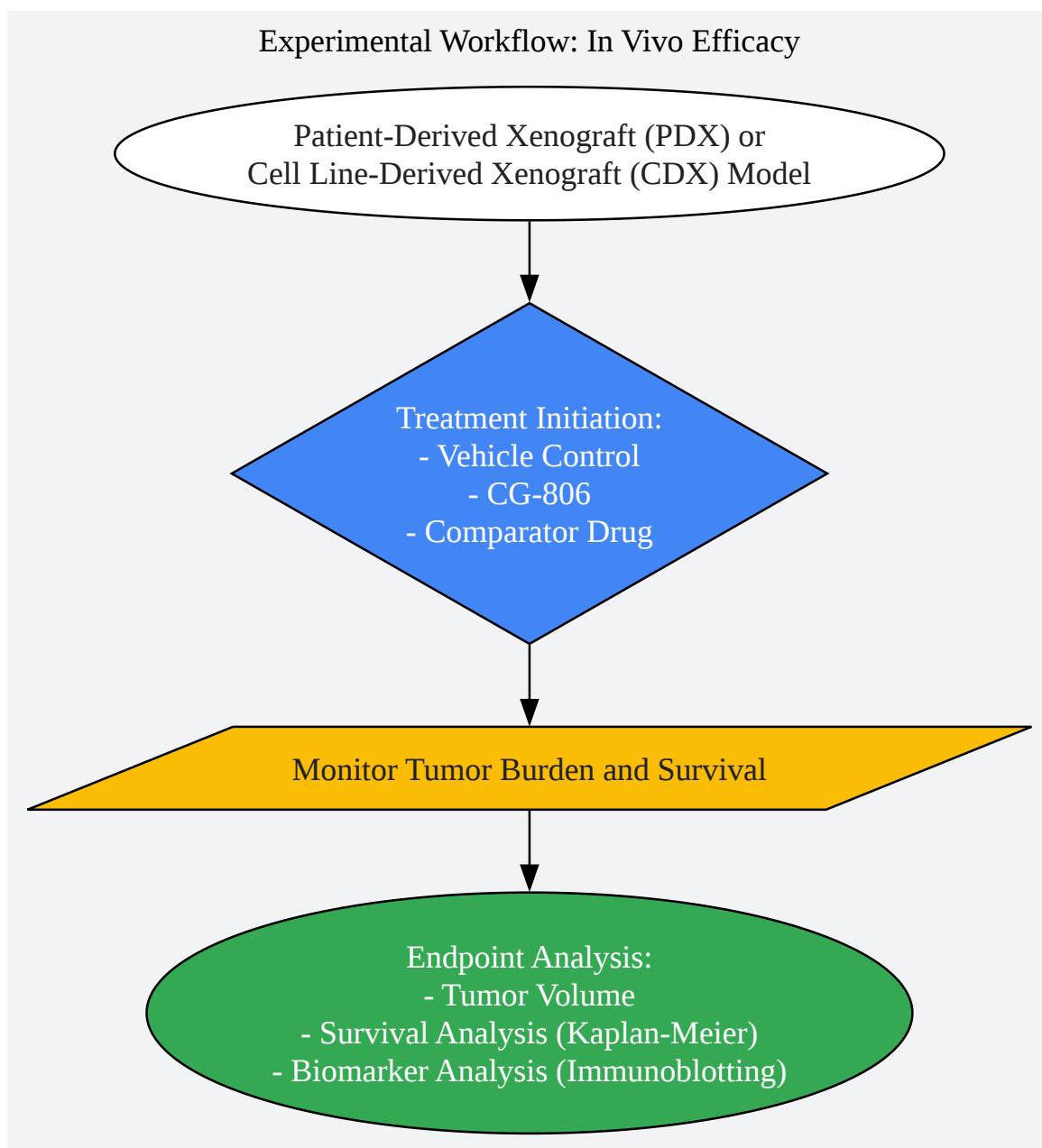
Caption: **CG-806** mechanism in FLT3-mutated vs. FLT3-WT AML.

In FLT3-mutated AML, **CG-806** inhibits both FLT3 and BTK, leading to G1 cell cycle arrest and apoptosis.[1][3] In contrast, in FLT3 wild-type (WT) AML, **CG-806** primarily inhibits Aurora kinases, resulting in G2/M arrest and subsequent apoptosis.[1][3][4]

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Caption: **CG-806** overcomes resistance via BTK and autophagy inhibition.

Resistance to FLT3 inhibitors in AML is often associated with the upregulation of autophagy and increased phosphorylation of BTK.[2][4][6] **CG-806**'s ability to co-target FLT3 and BTK, while also inhibiting autophagy, allows it to overcome this resistance and induce apoptosis in resistant cell lines.[2][4][6]



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- To cite this document: BenchChem. [Independent Validation of CG-806 (Aprotinib) Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606623#independent-validation-of-published-cg-806-findings]

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